molecular formula C7H3ClF4O B1402242 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene CAS No. 1404195-18-1

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1402242
CAS No.: 1404195-18-1
M. Wt: 214.54 g/mol
InChI Key: FAUYWGOADSTTRW-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group (-OCF₃), chlorine, and fluorine substituents.

Properties

IUPAC Name

2-chloro-1-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYWGOADSTTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key analogs :

1-Fluoro-3-(trifluoromethoxy)benzene (lacks Cl substituent)

1-Bromo-3-(trifluoromethoxy)benzene (Br instead of Cl/F)

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (different substituent positions)

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (nitro and trichloromethoxy groups)

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C)
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene Cl, F, -OCF₃ (positions 1,2,3) ~230.5 (estimated) Not reported
1-Bromo-3-(trifluoromethoxy)benzene Br, -OCF₃ 241.00 Not reported
1-Bromo-4-(trifluoromethoxy)benzene Br, -OCF₃ 241.00 153–155
1-Fluoro-3-(trifluoromethoxy)benzene F, -OCF₃ ~196.1 Not reported

Key Observations :

  • Halogen Effects : Bromine analogs (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) exhibit higher molecular weights and boiling points compared to fluoro/chloro derivatives due to bromine’s larger atomic mass and polarizability .
  • Substituent Position : The ortho-chloro and para-fluoro arrangement in the target compound may increase steric hindrance and alter electronic effects compared to meta-substituted analogs like 1-fluoro-3-(trifluoromethoxy)benzene .

Structural and Electronic Properties

NMR Data Insights :

  • 1-Fluoro-3-(trifluoromethoxy)benzene : The ¹H-NMR spectrum shows signals influenced by the electron-withdrawing -OCF₃ group, which deshields adjacent protons. For example, protons near the -OCF₃ group resonate at δ ~3.59–4.00 ppm.
  • Z-1-Styryl-4-(trifluoromethoxy)benzene : Styrenic protons appear at δ ~6.5–7.2 ppm, highlighting how conjugation and substituents modulate chemical shifts.

Electronic Effects :

  • The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions.

Reactivity :

  • The compound’s electron-deficient aromatic ring may favor reactions such as nucleophilic aromatic substitution (e.g., with amines or thiols), similar to intermediates described in pharmaceutical synthesis .

Biological Activity

2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique trifluoromethoxy group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and molecular targets, leading to various biochemical effects.

The chemical structure of this compound can be summarized as follows:

PropertyDescription
Chemical Formula C7H3ClF4O
Molecular Weight 202.54 g/mol
CAS Number 128540-52-3
Melting Point Not specified
Solubility Soluble in organic solvents

The trifluoromethoxy group (OCF3-OCF_3) is particularly significant as it not only increases the lipophilicity of the molecule but also influences its metabolic stability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively. Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Interaction: It can bind to receptors, influencing signaling pathways that govern cellular responses.

Biological Activity Studies

Research has indicated that compounds with trifluoromethoxy groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. A few notable studies include:

  • Antiparasitic Activity: In a study examining fluorinated compounds, it was found that the incorporation of fluorine at specific positions significantly improved antiparasitic activity against Plasmodium falciparum, a malaria-causing parasite. The presence of a trifluoromethoxy group was linked to increased efficacy in inhibiting parasite growth .
  • Anticancer Potential: Compounds similar to this compound have been evaluated for their anticancer properties. Research indicated that fluorinated derivatives could enhance cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and modulation of cell cycle regulators .

Case Study 1: Antiparasitic Efficacy

A recent investigation into the effects of fluorinated compounds on P. falciparum demonstrated that derivatives with enhanced lipophilicity showed lower EC50 values, indicating stronger antiparasitic effects. For instance, compounds with similar structural features exhibited EC50 values as low as 0.004 μM, suggesting significant potency against malaria parasites .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of fluorinated benzene derivatives reported that modifications in the structure led to compounds with IC50 values ranging from 10–300 μg/mL against breast cancer cell lines (MCF7). The trifluoromethoxy substitution was crucial in enhancing the overall bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Applications in Research and Industry

The compound is being explored for multiple applications across various fields:

  • Pharmaceutical Development: As a building block in drug synthesis, particularly for developing fluorinated pharmaceuticals which often exhibit improved pharmacokinetic properties.
  • Materials Science: Utilized in creating advanced materials due to its unique chemical properties, contributing to high thermal stability and resistance to degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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